molecular formula C14H11ClN2O4 B1683468 Vadadustat CAS No. 1000025-07-9

Vadadustat

Numéro de catalogue: B1683468
Numéro CAS: 1000025-07-9
Poids moléculaire: 306.70 g/mol
Clé InChI: JGRXMPYUTJLTKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Vadadustat primarily targets the hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) . These enzymes play a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .

Mode of Action

This compound works by reversibly inhibiting HIF-prolyl-4-hydroxylases (PH)1, PH2, and PH3 . This inhibition stabilizes the HIF complex, leading to increased cellular levels of hypoxia-inducible factor . As a result, it stimulates the production of endogenous erythropoietin (EPO), a hormone that promotes the formation of red blood cells .

Biochemical Pathways

The inhibition of HIF-PH by this compound mimics the body’s natural response to hypoxia Under normal oxygen conditions, HIF is degraded by prolyl hydroxylase. This leads to the transcription of several genes, including EPO, which stimulates the production of red blood cells .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics . After oral administration, peak plasma concentrations of this compound are reached within 3-4 hours in healthy volunteers, and within 5-6 hours in patients with chronic kidney disease (CKD) . The mean half-life of this compound is approximately 4.5 hours in healthy volunteers, and 7.2-8.5 hours in CKD patients .

Result of Action

The primary result of this compound’s action is an increase in red blood cell production, which leads to a gradual rise in hemoglobin levels . This helps to alleviate the symptoms of anemia associated with CKD .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the bioavailability and efficacy of this compound . Furthermore, the physiological state of the patient, such as the stage of CKD, can also impact the drug’s effectiveness .

Analyse Biochimique

Biochemical Properties

Vadadustat inhibits the enzyme activity of all three human prolyl-hydroxylase domain (PHD) isozymes, PHD1, PHD2, and PHD3 . These agents inhibit prolyl-hydroxylase domain oxygen sensors, mimicking hypoxic conditions and activating hypoxia-inducible factors . These transcription factors serve a multitude of roles, including the stimulation of erythropoiesis .

Cellular Effects

This compound influences cell function by increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This is particularly beneficial in conditions such as chronic kidney disease, where the kidney’s ability to produce EPO in response to anemic conditions is impaired .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting prolyl-hydroxylase domain oxygen sensors . This inhibition mimics hypoxic conditions, leading to the activation of hypoxia-inducible factors . These transcription factors then stimulate erythropoiesis .

Temporal Effects in Laboratory Settings

In phase 2 trials, this compound was shown to increase and maintain hemoglobin concentrations with minimal excursions in patients with non-dialysis-dependent (NDD)- and dialysis-dependent (DD)-CKD .

Dosage Effects in Animal Models

In animal models, a single oral dose of this compound potently increases circulating levels of EPO, and daily oral dosing for 14 days increases RBC indices in healthy rats and in the 5/6 nephrectomy model of CKD .

Metabolic Pathways

The major metabolite of this compound is this compound-O-glucuronide, which has 15% of the AUC of plasma radioactivity, and it is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A7, UGT1A8 and UGT1A9 .

Transport and Distribution

Approximately 16% of the this compound dose is removed by dialysis , indicating that it is distributed within the body and can be removed via this process.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le vadadustat peut être synthétisé à partir de 3-chloro-5-(3-chlorophényl)-2-cyanopyridine. Le processus implique une réaction d'hydrolyse suivie d'une réaction de condensation pour obtenir un intermédiaire. Cet intermédiaire est ensuite transformé pour produire du this compound . Une autre méthode implique un couplage croisé, une substitution aromatique, une hydrolyse de nitrile, une amidation et une déprotection ester-éther, ce qui donne un produit d'une pureté supérieure à 99,5 % .

Méthodes de production industrielle : La production industrielle du this compound implique l'optimisation du processus de synthèse afin d'assurer un rendement et une pureté élevés. Le processus est robuste et évolutif, comme le montrent des essais en laboratoire à l'échelle du kilogramme .

Analyse Des Réactions Chimiques

Types de réactions : Le vadadustat subit diverses réactions chimiques, notamment :

    Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

    Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut donner des composés désoxygénés.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier l'inhibition des enzymes prolyl hydroxylase.

    Biologie : Investigué pour son rôle dans la stabilisation des facteurs inductibles par l'hypoxie et la promotion de l'érythropoïèse.

    Médecine : Utilisé dans le traitement de l'anémie associée à la maladie rénale chronique.

    Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les facteurs inductibles par l'hypoxie.

5. Mécanisme d'action

Le this compound inhibe l'activité enzymatique des trois isozymes humaines de la prolyl hydroxylase (PHD1, PHD2 et PHD3), avec des valeurs de constante inhibitrice nanomolaire similaires et faibles . Cette inhibition stabilise les facteurs inductibles par l'hypoxie, qui activent les gènes cibles qui augmentent la synthèse de l'érythropoïétine, ce qui entraîne la production de nouveaux globules rouges . L'inhibition est compétitive avec le cofacteur endogène 2-oxoglutarate et est insensible à la concentration de fer libre .

Composés similaires :

Unicité : Le this compound est unique par son profil d'inhibition spécifique et sa capacité à stabiliser les facteurs inductibles par l'hypoxie sans stimulation détectable du facteur de croissance endothélial vasculaire . Ce qui en fait un agent thérapeutique prometteur avec un profil de sécurité et d'efficacité favorable .

Applications De Recherche Scientifique

Vadadustat has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of prolyl hydroxylase enzymes.

    Biology: Investigated for its role in stabilizing hypoxia-inducible factors and promoting erythropoiesis.

    Medicine: Used in the treatment of anemia associated with chronic kidney disease.

    Industry: Potential applications in the development of new therapeutic agents targeting hypoxia-inducible factors.

Propriétés

IUPAC Name

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRXMPYUTJLTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179936
Record name Vadadustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIF is degraded via hydroxylation by prolyl-hydroxylase domain (PHD) dioxygenases. Vadadustat is an inhibitor of HIF-PHDs that facilitates increased HIF activity in the absence of hypoxic conditions. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this stimulates the production of erythropoietin and subsequent correction of anemia.
Record name Vadadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1000025-07-9
Record name N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vadadustat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vadadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vadadustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VADADUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of {[5-(3-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester, 6, (0.163 g, 0.509 mmol) in THF (5 mL) is added 1M NaOH (1.5 ml, 1.27 mmol) and the reaction mixture stirred at room temperature for 1 hour. The solution is acidified using 1M HCl (3 mL), the solvent removed under reduced pressure and the resulting solid suspended in CHCl3:iso-propanol (1:1), filtered and the filtrate dried (MgSO4), filtered and re-concentrated under reduced pressure. The crude material is triturated with a small amount of MeOH to afford 0.10 g (64% yield) of the desired product as a colorless solid. 1H NMR (400 MHz, MeOD) δ ppm 8.31 (1H, d, J=1.8 Hz), 7.47 (2H, d, J=1.8 Hz), 7.30-7.65 (4H, m), 4.07 (2H, s). HPLC-MS: m/z 307 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vadadustat
Reactant of Route 2
Reactant of Route 2
Vadadustat
Reactant of Route 3
Reactant of Route 3
Vadadustat
Reactant of Route 4
Vadadustat
Reactant of Route 5
Vadadustat
Reactant of Route 6
Vadadustat
Customer
Q & A

Q1: How does Vadadustat exert its therapeutic effect in treating anemia?

A1: this compound inhibits the activity of HIF-PH enzymes, which are responsible for tagging HIF proteins for degradation under normal oxygen conditions [, , , , ]. This inhibition leads to the stabilization and activation of HIF, particularly HIF-1α and HIF-2α, mimicking a hypoxic response within the body.

Q2: What are the downstream consequences of HIF stabilization by this compound?

A2: HIF activation triggers a cascade of events that ultimately stimulate erythropoiesis [, ]. These include:

  • Increased Erythropoietin Production: HIF directly upregulates the expression of erythropoietin, a key hormone stimulating red blood cell production [, , , , , ].
  • Enhanced Iron Availability: HIF suppresses hepcidin, a hormone that inhibits iron absorption and release, thereby improving iron availability for erythropoiesis [, , ].
  • Increased Reticulocyte Production: this compound treatment has been shown to increase the number of reticulocytes (immature red blood cells) in circulation, indicating enhanced red blood cell production [].

Q3: How is this compound administered, and what is its typical pharmacokinetic profile?

A3: this compound is designed for oral administration [, , , , , , , , ]. Studies in various species, including humans, have shown that it is readily absorbed after oral administration and has a relatively short half-life [, , ].

Q4: Does this compound accumulate in the body with repeated dosing?

A4: Preclinical studies in multiple species indicate that this compound does not accumulate upon repeated dosing, even at doses exceeding the therapeutic range [].

Q5: What preclinical models have been used to evaluate the efficacy of this compound?

A6: Preclinical studies have demonstrated the efficacy of this compound in correcting anemia in various animal models of CKD, including the 5/6 nephrectomy model in rats [].

Q6: What clinical trials have been conducted with this compound, and what were the key findings?

A7: this compound has been extensively studied in four Phase 3 clinical trials (INNO2VATE and PRO2TECT) involving patients with both dialysis-dependent and non-dialysis-dependent CKD [, , , , , , , ]. These trials compared this compound to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA). Key findings include:

  • Non-inferiority in Hemoglobin Response: In both dialysis-dependent and non-dialysis-dependent CKD patients, this compound demonstrated non-inferiority to darbepoetin alfa in achieving and maintaining target hemoglobin levels [, , , , ].
  • Improved Iron Utilization: Compared to darbepoetin alfa, this compound treatment was associated with increased serum transferrin, decreased hepcidin and ferritin levels, and favorable changes in erythrocyte indices, suggesting improved iron utilization for erythropoiesis [, ].

Q7: What is the safety profile of this compound based on preclinical and clinical studies?

A8: Preclinical studies in rodents did not identify a carcinogenic effect attributable to this compound []. In clinical trials, the overall adverse event profile of this compound was similar to that of darbepoetin alfa [].

Q8: Are there any ongoing research efforts to further characterize the effects of this compound?

A9: Current research is focusing on developing exposure-response models to predict individual patient responses to this compound and inform optimal dosing strategies based on patient characteristics [].

Q9: Does this compound have any potential applications beyond the treatment of CKD-associated anemia?

A10: While approved for CKD-associated anemia, research suggests potential applications of this compound in other conditions, including improving the immunomodulatory properties of mesenchymal stem cells for therapeutic purposes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.